2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide
CAS No.: 862813-79-4
Cat. No.: VC7441988
Molecular Formula: C18H24N2O2
Molecular Weight: 300.402
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 862813-79-4 |
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Molecular Formula | C18H24N2O2 |
Molecular Weight | 300.402 |
IUPAC Name | 2-(1,2-dimethylindol-3-yl)-2-oxo-N,N-dipropylacetamide |
Standard InChI | InChI=1S/C18H24N2O2/c1-5-11-20(12-6-2)18(22)17(21)16-13(3)19(4)15-10-8-7-9-14(15)16/h7-10H,5-6,11-12H2,1-4H3 |
Standard InChI Key | ASFCIPRPLKYRJZ-UHFFFAOYSA-N |
SMILES | CCCN(CCC)C(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide describes a molecule comprising:
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A 1,2-dimethylindole core (a bicyclic aromatic system with methyl groups at positions 1 and 2).
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A 2-oxoacetamide side chain at position 3 of the indole, modified with N,N-dipropyl substituents.
The molecular formula is C₁₈H₂₅N₃O₂, derived from the summation of atomic constituents:
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Indole core (C₉H₈N) + 2 methyl groups (2 × CH₃).
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Acetamide backbone (C₂H₃NO) + 2 propyl groups (2 × C₃H₇).
This aligns with structural analogs such as 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-propylacetamide (C₁₅H₁₈N₂O₂) and N,N-dipropylacetamide derivatives (C₁₆H₂₂N₂O) , adjusted for substituent differences.
Structural Depiction
The compound’s architecture features:
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Indole system: A fused benzene-pyrrole ring with methyl groups at positions 1 and 2.
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Acetamide side chain: A ketone (2-oxo) and amide group bonded to the indole’s third position, with dipropylamine substituents on the nitrogen.
The 3D conformation likely adopts a planar indole ring with the acetamide side chain oriented perpendicularly to minimize steric hindrance .
Synthetic Methodologies
General Acetamide Synthesis
The synthesis of N,N-dialkylacetamides typically involves:
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Acylation: Reaction of an amine with acetyl chloride or analogous acylating agents.
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Alkylation: Introduction of alkyl groups to the amide nitrogen using propyl halides or similar electrophiles.
For example, the synthesis of N,N-dipropylacetamide derivatives employs a one-pot protocol combining acid chlorides with amines under basic conditions .
Indole Functionalization
Introducing the 1,2-dimethylindole moiety requires:
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Indole alkylation: Methylation at positions 1 and 2 using methyl iodide or dimethyl sulfate.
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Side-chain coupling: Attachment of the acetamide group via Friedel-Crafts acylation or palladium-catalyzed cross-coupling .
A representative route from the literature involves:
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Step 1: Synthesis of 1,2-dimethylindole via Fischer indole synthesis.
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Step 2: Acylation at position 3 using chloroacetyl chloride.
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Step 3: Aminolysis with dipropylamine to yield the target compound .
Physicochemical Properties
Calculated Properties
Stability and Solubility
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